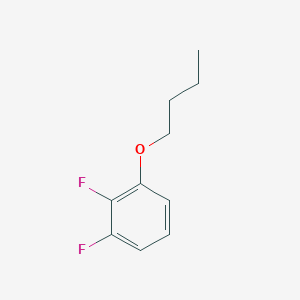













|
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[F:13])[CH2:2][CH2:3][CH3:4].C([Li])CCC.[B:19](OC)([O:22]C)[O:20]C.Cl>C(OCC)(=O)C.C1COCC1.CCCCCC>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([B:19]([OH:22])[OH:20])=[C:8]([F:12])[C:7]=1[F:13])[CH2:2][CH2:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
84.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC1=C(C(=CC=C1)F)F
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
56.7 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
303.0 ml) was added dropwise in the temperature range of −74° C. to −70° C.
|
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for another 8 hours while the mixture
|
|
Duration
|
8 h
|
|
Type
|
CUSTOM
|
|
Details
|
to return to 25° C
|
|
Type
|
ADDITION
|
|
Details
|
Subsequently, the reaction mixture was poured into a vessel
|
|
Type
|
ADDITION
|
|
Details
|
mixed
|
|
Type
|
CUSTOM
|
|
Details
|
to separate into organic and aqueous phases
|
|
Type
|
EXTRACTION
|
|
Details
|
the extraction
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase obtained
|
|
Type
|
WASH
|
|
Details
|
was washed sequentially with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium hydrogencarbonate and brine, and dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
Then the solvent was distilled off under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC1=C(C(=C(C=C1)B(O)O)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 6.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |